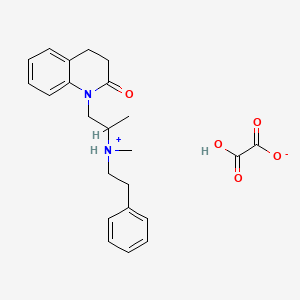
3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate: is a complex organic compound that belongs to the class of carbostyril derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a carbostyril core, which is a bicyclic structure consisting of a benzene ring fused to a pyridone ring, and an oxalate group, which is a dicarboxylate anion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbostyril Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminobenzamide, under acidic conditions.
Introduction of the Aminoalkyl Side Chain: The next step involves the alkylation of the carbostyril core with a suitable alkylating agent, such as 2-(methylphenethylamino)propyl chloride, under basic conditions.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
Types of Reactions: 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
作用機序
The mechanism of action of 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the surface of cells, altering signal transduction pathways.
Proteins: The compound can interact with various proteins, affecting their function and stability.
類似化合物との比較
3,4-Dihydro-2H-pyran: A heterocyclic compound with a similar structure but different functional groups.
3,4-Dihydropyrimidin-2(1H)-ones: Compounds with a similar core structure but different substituents.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar bicyclic structure but different side chains.
Uniqueness: 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
101227-66-1 |
|---|---|
分子式 |
C23H28N2O5 |
分子量 |
412.5 g/mol |
IUPAC名 |
2-hydroxy-2-oxoacetate;methyl-[1-(2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl]-(2-phenylethyl)azanium |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-17(22(2)15-14-18-8-4-3-5-9-18)16-23-20-11-7-6-10-19(20)12-13-21(23)24;3-1(4)2(5)6/h3-11,17H,12-16H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
RGQXJWIZBHPCIM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
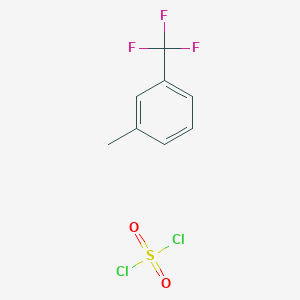
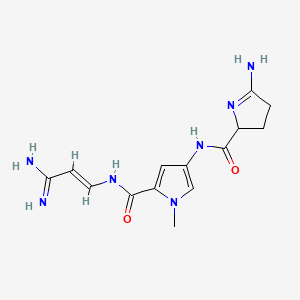

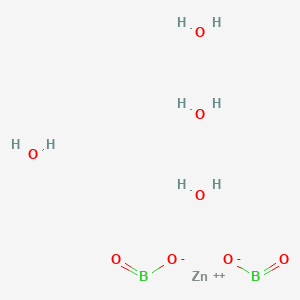
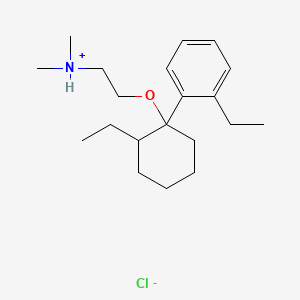


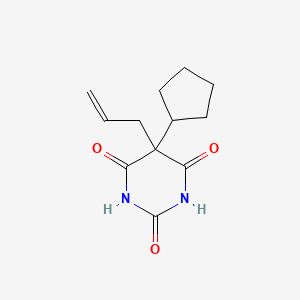
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)


![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
